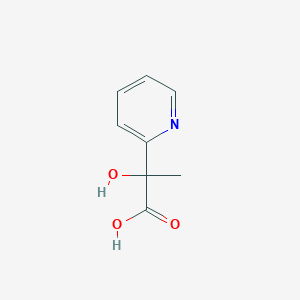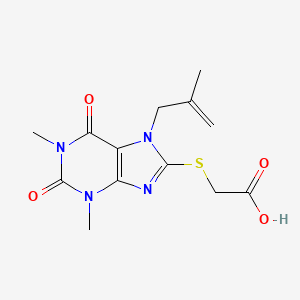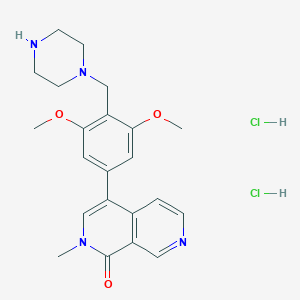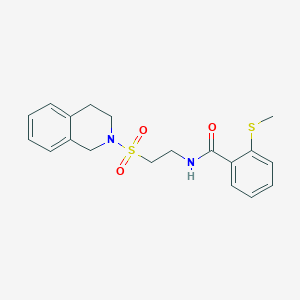![molecular formula C18H13ClN2O2S B2624319 3-{[(4-chlorophenyl)sulfonyl]methyl}-4-(1H-pyrrol-1-yl)benzenecarbonitrile CAS No. 454473-77-9](/img/structure/B2624319.png)
3-{[(4-chlorophenyl)sulfonyl]methyl}-4-(1H-pyrrol-1-yl)benzenecarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound includes a pyrrole ring, a benzenecarbonitrile group, and a sulfonyl group attached to a 4-chlorophenyl group. Further structural analysis would require more specific data such as crystallographic or spectroscopic data.Physical And Chemical Properties Analysis
This compound is a solid . More specific physical and chemical properties such as melting point, boiling point, solubility, and stability would require additional data.科学的研究の応用
CSP-PYB has been studied for its potential use in a variety of scientific research applications. It has been shown to act as an agonist of the 3-{[(4-chlorophenyl)sulfonyl]methyl}-4-(1H-pyrrol-1-yl)benzenecarbonitrile receptor, which could make it useful in the treatment of inflammation and pain. Additionally, CSP-PYB has been studied for its potential use in the treatment of anxiety and depression, as well as for its potential use in the treatment of Alzheimer's disease and other neurological disorders.
作用機序
CSP-PYB acts as an agonist of the 3-{[(4-chlorophenyl)sulfonyl]methyl}-4-(1H-pyrrol-1-yl)benzenecarbonitrile receptor, which is a G protein-coupled receptor that is involved in the regulation of inflammation and pain. When CSP-PYB binds to the this compound receptor, it triggers a cascade of events that leads to the activation of the receptor and the subsequent activation of downstream signaling pathways. These downstream signaling pathways are responsible for the anti-inflammatory and analgesic effects of CSP-PYB.
Biochemical and Physiological Effects
CSP-PYB has been shown to have a variety of biochemical and physiological effects. In animal models, CSP-PYB has been shown to reduce inflammation and pain, as well as to reduce anxiety and depression-like behaviors. Additionally, CSP-PYB has been shown to have neuroprotective effects, as well as to improve cognitive function in animal models.
実験室実験の利点と制限
CSP-PYB has several advantages for use in laboratory experiments. It is a relatively small molecule, which makes it easier to synthesize and manipulate in the laboratory. Additionally, CSP-PYB has been shown to have a variety of biochemical and physiological effects, making it a useful tool for studying the mechanisms of action of various diseases and disorders. However, there are some limitations to the use of CSP-PYB in laboratory experiments. For example, CSP-PYB is a relatively new compound, so there is still a lack of detailed information about its pharmacokinetics and pharmacodynamics.
将来の方向性
There are a variety of potential future directions for the study of CSP-PYB. First, further research is needed to better understand the pharmacokinetics and pharmacodynamics of CSP-PYB. Additionally, further research is needed to explore the potential therapeutic applications of CSP-PYB, such as its use in the treatment of inflammation, pain, anxiety, depression, and neurological disorders. Finally, further research is needed to explore the potential toxicity of CSP-PYB and to identify any potential adverse effects.
合成法
CSP-PYB was synthesized by a two-step synthesis method. The first step involved the preparation of the pyrrole derivative, followed by the second step, which involved the condensation of the pyrrole derivative with 4-chlorophenylsulfonylmethylbenzene. The reaction was carried out in a methanol-water mixture at room temperature and the product was isolated in a yield of about 70%.
特性
IUPAC Name |
3-[(4-chlorophenyl)sulfonylmethyl]-4-pyrrol-1-ylbenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O2S/c19-16-4-6-17(7-5-16)24(22,23)13-15-11-14(12-20)3-8-18(15)21-9-1-2-10-21/h1-11H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJZWUCRUBQBSDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(C=C(C=C2)C#N)CS(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Oxa-8-azaspiro[4.5]dec-3-ene;hydrochloride](/img/structure/B2624238.png)

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2624241.png)
![2-[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B2624242.png)



![2-[1-(Hydroxymethyl)cyclobutyl]ethanol](/img/structure/B2624246.png)
![3-[[2-(2-amino-4-oxo-1,3-thiazol-5-yl)acetyl]amino]benzoic Acid](/img/structure/B2624247.png)
![2-methyl-7-(thiophen-2-yl)-6-(p-tolyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2624254.png)

![3-Bromo-5-methoxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B2624257.png)
